molecular formula C22H23N3O3S B13070838 Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate CAS No. 6926-94-9

Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate

Cat. No.: B13070838
CAS No.: 6926-94-9
M. Wt: 409.5 g/mol
InChI Key: UDBVJJZZRVMAAH-UHFFFAOYSA-N
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Description

Core Heterocyclic Architecture: Thieno[2,3-b]Naphthyridine Skeleton Analysis

The thieno[2,3-b]naphthyridine skeleton forms the foundation of this compound, comprising a bicyclic system that merges a thiophene ring with a 1,6-naphthyridine moiety. The thiophene component is fused at the 2,3-positions to the naphthyridine core, creating a planar, conjugated system interrupted by partial saturation in the 5,6,7,8-positions. Key features include:

  • Ring Fusion and Atom Positioning : The sulfur atom occupies position 1 of the thiophene ring, while nitrogen atoms are located at positions 6 and 8 of the naphthyridine system. This arrangement enables π-electron delocalization across the fused rings, though the tetrahydro modification introduces localized saturation that disrupts full aromaticity.
  • Tetrahydro Modification : Partial hydrogenation of the 5,6,7,8-positions generates a semi-saturated structure, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs. Computational studies on similar systems suggest that this saturation lowers the energy barrier for ring puckering, enabling adaptive binding in potential biological targets.

Table 1: Comparative Structural Features of Thienonaphthyridine Derivatives

Compound Core Structure Saturation Sites Key Functional Groups
Target Compound Thieno[2,3-b]naphthyridine 5,6,7,8 Ethyl, benzoyl, amino, carboxylate
6-Acetyl-3-amino-4-(trifluoromethyl) Thieno[2,3-b]naphthyridine 5,6,7,8 Acetyl, trifluoromethyl, carboxamide
Thieno[2,3-c]naphthyridine Thieno[2,3-c]naphthyridine None Unsubstituted

Substituent Configuration Analysis: Benzoyl, Ethyl, and Amino Functional Groups

The compound’s substituents—benzoyl, ethyl, amino, and carboxylate groups—dictate its electronic profile and steric interactions:

  • Benzoyl Group (Position 2) : The 2-benzoyl moiety introduces a bulky aromatic substituent capable of π-π stacking interactions. Spectroscopic data from related benzoyl amides indicate that the carbonyl oxygen engages in intramolecular hydrogen bonding with adjacent amino groups, stabilizing specific conformations. In this compound, the benzoyl group’s electron-withdrawing nature may polarize the thienonaphthyridine core, enhancing electrophilic reactivity at the amino site.
  • Ethyl Groups (Positions 4 and 6) : The ethyl substituent at position 6 is embedded within the tetrahydro framework, contributing to steric shielding of the nitrogen atom at position 8. The ethyl carboxylate at position 4 introduces an ester functional group, with the ethoxy moiety influencing solubility and metabolic stability. Molecular dynamics simulations of analogous esters reveal that ethyl groups induce torsional strain in saturated rings, potentially affecting binding pocket compatibility.
  • Amino Group (Position 3) : The primary amino group at position 3 serves as a hydrogen bond donor. In crystalline analogs, such as tert-butyl 3-cyano-4-phenyl-2-thioxo derivatives, amino groups participate in intermolecular hydrogen bonding networks that stabilize lattice structures. This property suggests potential for similar interactions in the target compound, which could influence crystallization behavior.

Electronic Effects :

  • The electron-donating amino group (+M effect) counterbalances the electron-withdrawing benzoyl (-I effect), creating a dipole moment across the heterocyclic core.
  • The ethyl carboxylate’s ester group (-COOEt) exerts a moderate electron-withdrawing effect, polarizing the adjacent carbon atoms.

Conformational Dynamics in Tetrahydro Derivatives

The tetrahydro modification of the thieno[2,3-b]naphthyridine core introduces significant conformational flexibility:

  • Ring Puckering Modes : The saturated 5,6,7,8-positions adopt non-planar conformations, with chair-like and boat-like puckering observed in related tetrahydroquinoline systems. Nuclear magnetic resonance (NMR) studies of tert-butyl 3-cyano-4-phenyl derivatives reveal dynamic interconversion between puckered states at room temperature, suggesting low energy barriers for conformational changes.
  • Substituent-Dependent Stabilization : The ethyl group at position 6 imposes steric constraints that favor axial orientations of the benzoyl and amino groups. This steric hindrance limits rotational freedom around the C2-C3 bond, as evidenced by restricted dihedral angles in X-ray crystallography data of similar compounds.
  • Hydrogen Bonding Networks : In the solid state, the amino and carbonyl groups may form intermolecular hydrogen bonds, locking the molecule into specific conformations. For example, in benzoyl amide derivatives, NH···O=C interactions stabilize anti-periplanar arrangements of substituents.

Table 2: Conformational Parameters in Tetrahydrothienonaphthyridine Derivatives

Parameter Observation Impact on Molecular Geometry
Ring Puckering Amplitude 0.4–0.6 Å (chair-like) Reduced planarity enhances solubility
Dihedral Angle (C2-C3) 120–150° Steric clash between benzoyl and ethyl groups
Hydrogen Bond Length (N-H···O) 2.8–3.0 Å Stabilizes crystalline packing

Properties

CAS No.

6926-94-9

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 3-amino-2-benzoyl-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-4-carboxylate

InChI

InChI=1S/C22H23N3O3S/c1-3-25-11-10-15-14(12-25)16(22(27)28-4-2)17-18(23)20(29-21(17)24-15)19(26)13-8-6-5-7-9-13/h5-9H,3-4,10-12,23H2,1-2H3

InChI Key

UDBVJJZZRVMAAH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Niementowski Condensation-Based Cyclization

  • Starting Materials: Anthranilic acid derivatives and appropriate piperidones or ketones.
  • Reaction Conditions: Heating in phosphorus oxychloride (POCl3) atmosphere or acidic medium to promote cyclization.
  • Process:
    • Anthranilic acid derivatives condense with cyclic ketones (e.g., piperidones) to form tetrahydrobenzo[b]naphthyridines.
    • Chlorination at specific positions (e.g., 10-chloro derivatives) is achieved using POCl3.
    • After cyclization, alkaline treatment (e.g., NaOH solution) neutralizes the reaction mixture to isolate the product as crystalline solids.
  • Yields: Typically range between 68–92% depending on substituents and reaction conditions.

Functional Group Transformations

  • Amination: Introduction of the amino group at the 3-position is often achieved by nucleophilic substitution or reduction of nitro precursors.
  • Benzoylation: The benzoyl group at the 2-position can be introduced via Friedel-Crafts acylation or by using benzoyl chloride derivatives under controlled conditions.
  • Esterification: The ethyl ester at the 4-carboxylate position is formed by reaction of carboxylic acid intermediates with ethanol under acidic catalysis or by using ethyl chloroformate reagents.

Alternative Synthetic Routes

  • Some protocols involve the use of ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate as a key intermediate, which undergoes cyclization and ring fusion reactions to yield thieno[2,3-b]pyridines and related naphthyridines, including the target compound.
  • Hydrazine hydrate treatment and condensation with aldehydes have been used to modify intermediates, enhancing the functional diversity of the final fused heterocycle.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield (%)
1 Anthranilic acid derivative + 1-alkylpiperidine-4-one, POCl3, 100 °C, 4 h Niementowski condensation to form tetrahydrobenzo[b]naphthyridine core 68–92
2 Alkaline treatment (NaOH, pH 9–10), extraction with CH2Cl2 Neutralization and isolation of intermediate N/A
3 Amination at C-3 position via nucleophilic substitution or reduction Introduction of amino group Variable
4 Benzoylation at C-2 position using benzoyl chloride, base catalysis Introduction of benzoyl group Variable
5 Esterification with ethanol under acidic catalysis or ethyl chloroformate Formation of ethyl ester at C-4 Variable

Analytical and Purification Techniques

  • Purification: Crystallization from diethyl ether or ethyl acetate/hexane mixtures is commonly employed.
  • Monitoring: Thin-layer chromatography (TLC) using ethyl acetate-hexane solvent systems is used to monitor reaction progress.
  • Characterization: Melting point determination, IR spectroscopy (noting NH, CN, CO bands), and 1H NMR spectroscopy confirm the structure and purity.

Research Findings and Notes

  • Extended reaction times and microwave activation have been explored but often lead to decomposition or recovery of starting materials unless specific substituents are present to stabilize intermediates.
  • The presence of acceptor substituents at certain ring positions can facilitate further functionalization, such as vinylation or alkynylation, expanding the compound’s chemical space.
  • Yields and purity depend heavily on the control of reaction conditions, especially temperature and pH during cyclization and functional group transformations.
  • The synthetic routes are adaptable for the preparation of analogs with varied biological activities, indicating the versatility of the core synthetic methodology.

Summary Table of Preparation Methods

Method Key Reaction Conditions Yield (%) Notes
Niementowski Condensation Anthranilic acid + piperidone, POCl3 100 °C, 4 h 68–92 Core ring formation
Amination Nucleophilic substitution or reduction Varied Moderate Introduces amino group
Benzoylation Acylation with benzoyl chloride Base catalysis Moderate Adds benzoyl group
Esterification Reaction with ethanol or ethyl chloroformate Acidic or base catalysis Moderate Forms ethyl ester
Hydrazine Hydrate Treatment Ring fusion and functional group modification Heating Variable For derivative synthesis

This comprehensive analysis reflects the current state of knowledge on the preparation of Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]naphthyridine-4-carboxylate, drawing from authoritative chemical literature and experimental reports. The synthetic routes emphasize classical heterocyclic chemistry techniques, adapted for the complexity of the fused thieno-naphthyridine system.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-b][1,6]naphthyridine compounds exhibit promising antimicrobial properties. Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate has been evaluated for its effectiveness against various bacterial strains. For example, a study demonstrated that modifications in the benzoyl moiety could enhance its antibacterial potency against Gram-positive and Gram-negative bacteria .

Anticancer Research
The compound has also been investigated for its potential anticancer properties. It has shown activity in inhibiting cancer cell proliferation in vitro. Research indicates that the incorporation of the thieno[2,3-b][1,6]naphthyridine framework may lead to compounds with selective cytotoxicity towards certain cancer cell lines. This selectivity is attributed to the compound's ability to interfere with specific cellular pathways involved in tumor growth and metastasis .

Neuropharmacology
In neuropharmacological studies, compounds similar to this compound have been explored as potential agents for treating neurological disorders. Their ability to modulate neurotransmitter systems suggests a role in managing conditions such as anxiety and depression. Preliminary findings indicate that these compounds can enhance synaptic plasticity and neuroprotection in animal models .

Agrochemical Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing novel pesticides. Its ability to disrupt metabolic pathways in pests has been documented in various studies. The compound's efficacy against specific agricultural pests could lead to the formulation of environmentally friendly pest control agents that minimize harm to non-target species .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in polymer synthesis. The compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength while providing unique optical properties due to its conjugated system .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anticancer ResearchSelective cytotoxicity towards cancer cell lines
NeuropharmacologyModulation of neurotransmitter systems
AgrochemicalsPesticide DevelopmentEnvironmentally friendly pest control agents
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-benzoyl-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-4-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary, but they often include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thieno[2,3-b][1,6]naphthyridine Family

The following table highlights key structural differences and similarities:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate (Target Compound) 2-benzoyl, 3-amino, 4-ethyl ester, 6-ethyl C₂₃H₂₄N₃O₃S High lipophilicity; potential CNS activity
(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-bromophenyl)methanone 4-bromophenyl, 3-amino, 6-methyl C₁₈H₁₆BrN₃OS Enhanced halogen interactions; antimicrobial use
3-Amino-N-(2,6-difluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide 2-carboxamide (2,6-difluorophenyl), 6-methyl C₁₈H₁₆F₂N₄OS Improved solubility; kinase inhibition
Ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylate (2a) 4,8-diketone, 7-methyl, 6-ethyl ester C₁₆H₁₈O₅S Photoreactive; used in organic electronics
Key Observations:
  • Substituent Effects: The target compound’s benzoyl group (vs.
  • Bioavailability : Ethyl esters (e.g., target compound and 2a) improve membrane permeability compared to carboxamide derivatives .
  • Synthetic Pathways: CAN-mediated cycloadditions are common for analogues with fused oxygen-containing rings (e.g., 2a) , while thienonaphthyridines often require cyclocondensation with thioxo intermediates .

Pharmacological and Electronic Properties

  • Target Compound: The ethyl group at position 6 reduces ring puckering strain (see Cremer-Pople puckering coordinates ), stabilizing the tetrahydrothienonaphthyridine core. This stability may enhance pharmacokinetics.
  • Comparison with Thieno[2,3-b]pyridines: Derivatives like ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) exhibit similar electronic profiles but lack the naphthyridine nitrogen, reducing hydrogen-bonding capacity .

Biological Activity

Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate (CAS No. not specified) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.50 g/mol
  • Structural Characteristics : The compound features a thieno-naphthyridine core which is significant for its biological activity.

Biological Activity

1. Antitumor Activity

Research has indicated that compounds similar to ethyl 3-amino-2-benzoyl derivatives exhibit significant antitumor properties. For example, studies have shown that related tetrahydro-naphthyridine compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often act by interfering with DNA replication and repair processes or by inducing apoptosis in cancer cells.
CompoundCell Line TestedIC50 (µM)Reference
Ethyl 3-amino derivativeMCF-7 (breast cancer)15.2
Similar naphthyridineHeLa (cervical cancer)10.5
Tetrahydro derivativesA549 (lung cancer)12.0

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have demonstrated that similar thieno-naphthyridine derivatives possess activity against several pathogenic microorganisms:

  • Antimicrobial Spectrum :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus.
    • Inhibitory effects noted against fungi like Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by Shen et al. (2011) synthesized a series of tetrahydro-naphthyridine analogs and evaluated their antitumor activities against various human tumor cell lines including KB and HepG2. Among these analogs, the ethyl-substituted variant showed the highest selectivity and potency against HepG2 cells with an IC50 value of approximately 8 µM.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzoyl and ethyl groups significantly influenced the biological activities of the compounds. For instance, increasing the alkyl chain length on the ethyl group enhanced both the antitumor and antimicrobial activities, suggesting a relationship between hydrophobicity and biological efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction parameters influence yield?

Methodological Answer: Synthesis of this polycyclic heteroaromatic compound can be adapted from protocols for analogous thieno-pyridine derivatives. For example:

  • Reflux in ethanol with catalysts like zeolite-nano Au (2 hours, 0.3 mmol scale) has been effective for similar naphthyridine frameworks .
  • Methylation steps may require Ag₂O as a base, though yields can vary depending on substituent reactivity .
  • Critical parameters include:
    • Temperature control (reflux vs. room temperature).
    • Catalyst selection (e.g., nano-Au for accelerating cyclization).
    • Reaction time optimization (2–6 hours, monitored via TLC or LC-MS).

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use HLB solid-phase extraction (SPE) cartridges (60 mg, 3 cc) for sample cleanup, followed by LC-MS with a C18 column and formic acid/methanol gradients. Glassware must be deactivated with 5% DMDCS to prevent analyte adsorption .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions, referencing crystal structures of related compounds (e.g., ) .
  • Elemental Analysis: Validate empirical formula consistency, especially for nitrogen/sulfur content.

Q. How can researchers ensure reproducibility in synthesis?

Methodological Answer:

  • Standardize reaction conditions: Use calibrated thermocouples for temperature control and internal standards (e.g., deuterated analogs) for LC-MS quantification .
  • Glassware preparation: Deactivate with DMDCS to minimize analyte loss .
  • Documentation: Follow crystallographic reporting standards (e.g., ) to detail bond angles and torsional strain, which impact stability .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH be resolved?

Methodological Answer:

  • Controlled stability studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS every 24 hours for 7 days .
  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., ’s thieno-pyridine derivatives) to identify pH-sensitive functional groups (e.g., ester or amino moieties) .
  • Mechanistic probes: Use isotopic labeling (e.g., ¹⁵N-amino groups) to track degradation pathways via MS/MS fragmentation patterns.

Q. What strategies optimize solubility for bioactivity assays without compromising stability?

Methodological Answer:

  • Co-solvent systems: Test DMSO-water or PEG-400/ethanol mixtures (v/v 10–50%) to enhance solubility while monitoring aggregation via dynamic light scattering.
  • Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 6-ethyl or benzoyl positions, guided by SAR studies on analogs (e.g., ’s carboxamide derivatives) .
  • LogP optimization: Calculate partition coefficients using software like ACD/Labs and validate experimentally via shake-flask assays.

Q. How can mechanistic studies elucidate the role of the benzoyl group in reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE): Synthesize deuterated benzoyl derivatives to assess bond-breaking steps in hydrolysis or nucleophilic substitution reactions.
  • Computational modeling: Perform DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions around the benzoyl carbonyl.
  • Trapping intermediates: Use low-temperature NMR (-40°C) to identify short-lived intermediates during reactions with Grignard reagents or reducing agents.

Q. What crystallographic challenges arise in determining this compound’s X-ray structure?

Methodological Answer:

  • Crystal growth: Screen solvents (e.g., ethanol/water, acetonitrile) via slow evaporation. For stubborn oils, use vapor diffusion with diethyl ether.
  • Disorder management: The ethyl and benzoyl groups may exhibit rotational disorder. Apply restraints during refinement (e.g., SHELXL) and compare with similar structures (e.g., ’s tetrahydrothieno-pyridine) .
  • Hydrogen bonding analysis: Use Mercury software to map interactions between the amino group and carboxylate oxygen, critical for packing stability.

Q. How do structural modifications at the 3-amino position affect biological target selectivity?

Methodological Answer:

  • SAR libraries: Synthesize analogs with substituted amines (e.g., methyl, cyclopropyl) and screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Docking studies: Use AutoDock Vina to predict binding poses relative to unmodified compounds. Prioritize modifications that enhance π-stacking with hydrophobic pockets.
  • Data contradiction resolution: If conflicting activity data emerge, validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

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